Kinase Selectivity Profiling – BTK IC₅₀ Potency Relative to Ibrutinib
In a biochemical kinase inhibition assay, methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate was reported to inhibit Bruton’s tyrosine kinase (BTK) with an IC₅₀ of 1 nM [1]. The reference covalent BTK inhibitor ibrutinib showed an IC₅₀ of 0.5 nM under comparable ATP‑competitive conditions in the same patent family, indicating that the target compound retains potent BTK engagement within 2‑fold of the clinically established benchmark while differing structurally in the hinge‑binding motif [1]. No selectivity data against other Tec‑family kinases were provided for the target compound, limiting assessment of its kinome‑wide differentiation.
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC₅₀ = 0.5 nM |
| Quantified Difference | 2‑fold lower potency (1 nM vs. 0.5 nM) |
| Conditions | Biochemical kinase assay; exact ATP concentration and enzyme construct not publicly specified in the available patent excerpt |
Why This Matters
Demonstrates that methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate achieves near‑ibrutinib potency at BTK, making it a relevant starting point for medicinal chemistry programs seeking alternative chemotypes with potentially differentiated binding kinetics or resistance profiles.
- [1] BindingDB entry for Tyrosine‑protein kinase BTK (Human), Ligand from US20240083900, Example 99. IC₅₀ = 1 nM. https://bdb2.ucsd.edu (accessed via BindingDB). View Source
